Gold(III) hydroxide

Übersicht

Beschreibung

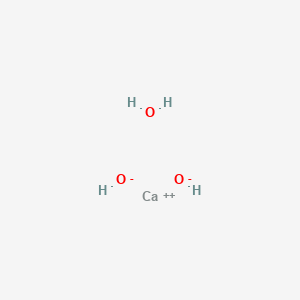

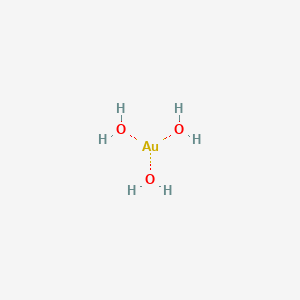

Gold(III) hydroxide, also known as gold trihydroxide or auric acid, is an inorganic compound with the formula Au(OH)3 . It is easily dehydrated above 140 °C to gold(III) oxide . Salts of auric acid are termed aurates .

Synthesis Analysis

Gold(III) hydroxide is produced by the reaction of chloroauric acid with an alkali, such as sodium hydroxide . The reaction is as follows: HAuCl4 + 4NaOH → Au(OH)3 + 4NaCl + H2O .Molecular Structure Analysis

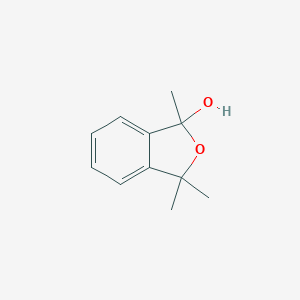

The molecular formula of Gold(III) hydroxide is H3AuO3 . Its molecular weight is 247.99 . The structure of Gold(III) hydroxide was proposed to be a linear polymer based on its composition .Chemical Reactions Analysis

Gold(III) hydroxide reacts with ammonia to produce fulminating gold, an explosive compound . It also reacts with an alkali to produce aurates (AuO2−) .Physical And Chemical Properties Analysis

Gold(III) hydroxide appears as vivid, dark yellow crystals . Its solubility in water is 0.00007 g/100 g . The precipitate was X-ray amorphous, and based on the transmission electron microscopy (TEM) observation, the shape was spherical and the particle diameter was approximately 9 nm .Wissenschaftliche Forschungsanwendungen

Catalyst in Chemical Reactions

Gold(III) hydroxide has been found to be a useful catalyst in various chemical reactions . Its unique properties make it an effective catalyst, especially in reactions where other catalysts may not be suitable.

Precursor for Synthesis of Other Gold Compounds

Gold(III) hydroxide is often used as a precursor for the synthesis of other gold compounds . It can be used to produce a variety of gold-based compounds with different properties, making it a versatile tool in the field of chemistry.

Gold Plating

Gold(III) hydroxide is used in gold plating solutions . The compound can be used to create a thin layer of gold on the surface of an object, providing it with the appearance and some of the properties of gold.

Porcelain Decoration

In the field of porcelain making, Gold(III) hydroxide is used for decoration . The compound can be used to create a gold-colored glaze that is applied to the surface of the porcelain, giving it a luxurious and attractive appearance.

Medicine

Gold(III) hydroxide has applications in the field of medicine . While the specific uses can vary, it is generally used in treatments that take advantage of the unique properties of gold.

Preparation of Gold Catalysts

Gold(III) hydroxide deposited on suitable carriers can be used for the preparation of gold catalysts . These catalysts can then be used in a variety of chemical reactions, further expanding the range of applications for this compound.

Safety And Hazards

Eigenschaften

IUPAC Name |

gold;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOYUERUQZXZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061646 | |

| Record name | Gold hydroxide (Au(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gold(III) hydroxide | |

CAS RN |

1303-52-2 | |

| Record name | Gold trihydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold hydroxide (Au(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gold hydroxide (Au(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gold trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the primary forms of gold(III) hydroxide found in aqueous solutions?

A1: Gold(III) hydroxide exhibits interesting behavior in aqueous solutions. Rapid mixing of NaAu(OH)4 and perchloric acid, at gold concentrations below 1 mol/L, prevents precipitation. Within a perchloric acid concentration range of 1 to 8 mol/L, the predominant species is Au(OH)2(H2O)2+. []

Q2: What is the solubility of gold(III) hydroxide?

A2: Gold(III) hydroxide exists in different forms with varying stability and solubility. The stable, red form has a solubility (S0) of 2.5 × 10-8 mol/L, while the less stable, white form exhibits a higher solubility of 2.5 × 10-5 mol/L. []

Q3: How does temperature affect the stability of gold(III) hydroxide?

A3: While the decomposition of gold(III) hydroxide to metallic gold is known to occur at around 300°C in dry environments, its stability in wet environments presents a different scenario. Research has shown that aqueous gold(III) hydroxide colloids can spontaneously decompose to form gold nanoparticles at temperatures even above the freezing point of water. []

Q4: Can gold(III) hydroxide be used to decorate silica surfaces with gold nanoparticles?

A4: Yes, the spontaneous decomposition of aqueous gold(III) hydroxide at low temperatures can be leveraged for this purpose. A one-pot, one-step method has been developed where gold(III) hydroxide is precipitated and decomposed onto a silica surface in a wet environment. This results in the formation of silica|gold nanostructures with high yield and minimal by-products. []

Q5: What are the applications of cyclometallated gold(III) hydroxides in synthesis?

A5: Cyclometallated gold(III) hydroxides, specifically κ(3)-(C^N^C)*Au(OH), serve as versatile precursors for generating various gold complexes. These hydroxides react with C-H, N-H compounds, and arylboronic acids to yield perfluoroaryls, N-heterocyclic compounds, and alkynyl compounds in excellent yields. Notably, some of these synthesized compounds demonstrate a remarkable ability to modulate their photoluminescence from yellow to blue. []

Q6: What insights has computational chemistry provided into the reactivity of gold(III) hydroxide?

A6: Computational studies have illuminated the mechanism of C(sp3)-H and O-H bond breaking during the oxidation of 1,4-cyclohexadiene and phenol by a Au(III)-OH complex. These reactions proceed via concerted proton-coupled electron transfer (cPCET). This mechanism differs from analogous Cu(III)-OH complexes, which utilize hydrogen atom transfer (HAT) for C-H bond cleavage and cPCET for O-H bonds. []

Q7: How does the thermal decomposition of gold(III) oxide proceed?

A7: Thermal decomposition of commercially available gold(III) oxide, likely synthesized via the dehydration of amorphous gold(III) hydroxide, reveals a significant presence of hydrate within its structure (approximately 1.5 water molecules per Au2O3 unit). This high hydration level suggests potential disruption of the Au2O3 crystal structure and the possible presence of hydroxidic Au. []

Q8: What are the potential applications of gold(III) hydroxides in catalysis?

A8: Gold(III) hydroxides are increasingly recognized as important intermediates in the synthesis of supported gold catalysts. These catalysts show promise for applications like low-temperature carbon monoxide oxidation and selective propylene oxidation. []

Q9: What are the potential safety considerations when working with gold(III) compounds?

A9: The synthesis of ordered gold(III) oxide, for example, is known to be a laborious process with significant safety considerations. These safety concerns might limit the feasibility of large-scale production or necessitate specialized facilities and protocols. []

Q10: Are there any known challenges in studying the structural properties of gold(III) hydroxide?

A10: Yes, one of the challenges in studying gold(III) hydroxide is the difficulty in obtaining its crystalline form. For instance, crystalline Au(OH)3 has never been successfully synthesized, hindering detailed analysis of its crystal structure. This lack of information poses limitations on understanding the exact coordination geometry and structural features of this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.